N-benzyl-2-pyridin-3-ylacetamide
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Overview
Description
N-benzyl-2-pyridin-3-ylacetamide is a chemical compound that belongs to the class of amides It consists of a benzyl group attached to a pyridin-3-ylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-pyridin-3-ylacetamide can be achieved through several methods. One common approach involves the reaction of 2-pyridin-3-ylacetic acid with benzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and controlled production of the compound, minimizing the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-pyridin-3-ylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of N-benzyl-2-pyridin-3-ylacetic acid.
Reduction: Formation of this compound alcohol.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
N-benzyl-2-pyridin-3-ylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its potential as a drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-2-pyridin-3-ylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-pyridin-2-ylacetamide: Similar structure but with the pyridine ring attached at a different position.
N-benzyl-3-pyridin-3-ylacetamide: Similar structure but with a different substitution pattern on the pyridine ring.
N-benzyl-2-pyridin-4-ylacetamide: Similar structure but with the pyridine ring attached at the 4-position.
Uniqueness
N-benzyl-2-pyridin-3-ylacetamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
N-benzyl-2-pyridin-3-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-14(9-13-7-4-8-15-10-13)16-11-12-5-2-1-3-6-12/h1-8,10H,9,11H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJUVWAAHMKQPRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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